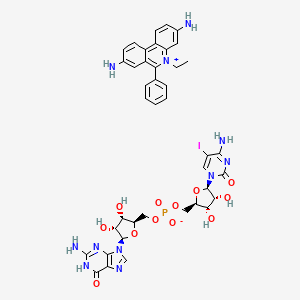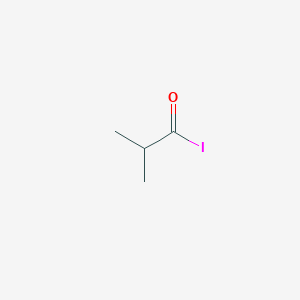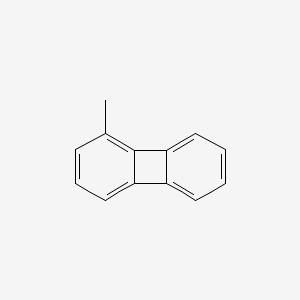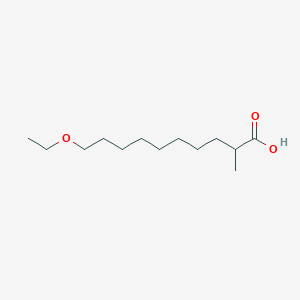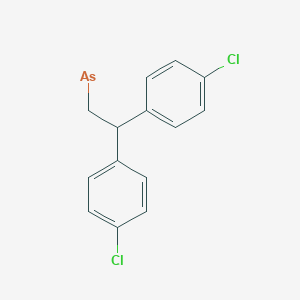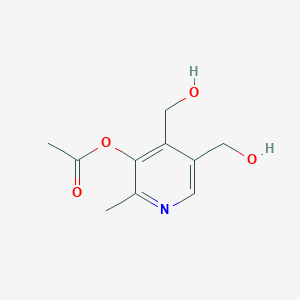
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate is a chemical compound with a pyridine ring substituted with hydroxymethyl groups at the 4 and 5 positions, a methyl group at the 2 position, and an acetate group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with formaldehyde and a suitable catalyst to introduce the hydroxymethyl groups at the 4 and 5 positions. The resulting intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include aldehyde or carboxylic acid derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted derivatives (from substitution reactions).
Applications De Recherche Scientifique
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol: Similar structure but with a hydroxyl group instead of an acetate group.
4,5-Bis(hydroxymethyl)-2-methylpyridine: Lacks the acetate group, making it less reactive in certain chemical reactions.
2-Methyl-3-pyridinecarboxylic acid: Precursor to the compound, with a carboxylic acid group instead of hydroxymethyl groups.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate is unique due to the presence of both hydroxymethyl and acetate groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63186-90-3 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl] acetate |
InChI |
InChI=1S/C10H13NO4/c1-6-10(15-7(2)14)9(5-13)8(4-12)3-11-6/h3,12-13H,4-5H2,1-2H3 |
Clé InChI |
RUDCQWZVKKGTHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1OC(=O)C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


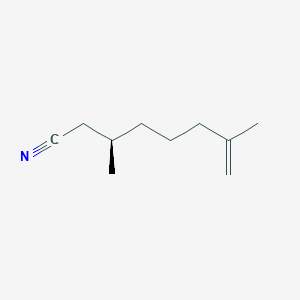
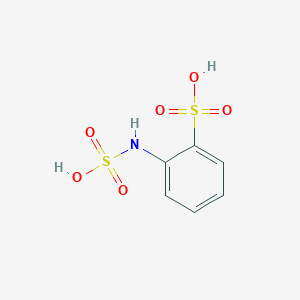
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)



